![molecular formula C11H15NO B12577932 2-[(E)-(3-Methylbutylidene)amino]phenol CAS No. 262846-55-9](/img/structure/B12577932.png)
2-[(E)-(3-Methylbutylidene)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(3-Methylbutylidene)amino]phenol is a Schiff base compound derived from 2-aminophenol and 3-methylbutanal. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylbutylidene)amino]phenol typically involves the condensation reaction between 2-aminophenol and 3-methylbutanal. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(E)-(3-Methylbutylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-aminophenol and 3-methylbutanal.
Substitution: Various substituted phenolic derivatives.
科学的研究の応用
2-[(E)-(3-Methylbutylidene)amino]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of sensors and catalysts due to its ability to form stable complexes with metals
作用機序
The mechanism of action of 2-[(E)-(3-Methylbutylidene)amino]phenol involves its ability to form stable complexes with metal ions. The phenolic hydroxyl group and the imine nitrogen atom coordinate with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, including enzyme inhibition and antioxidant effects .
類似化合物との比較
Similar Compounds
- 2-[(E)-(2-Hydroxybenzylidene)amino]phenol
- 2-[(E)-(4-Methylbenzylidene)amino]phenol
- 2-[(E)-(3-Chlorobenzylidene)amino]phenol
Uniqueness
2-[(E)-(3-Methylbutylidene)amino]phenol is unique due to its specific substituent, 3-methylbutylidene, which imparts distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications make it a valuable subject of study in various scientific fields .
特性
CAS番号 |
262846-55-9 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
2-(3-methylbutylideneamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h3-6,8-9,13H,7H2,1-2H3 |
InChIキー |
LEWGXXPQWQOKDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC=NC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
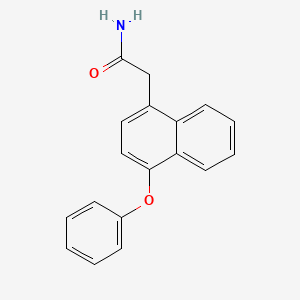
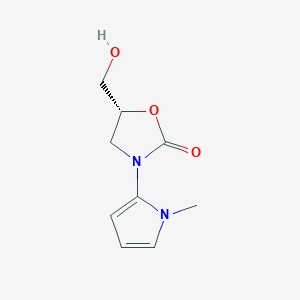
![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

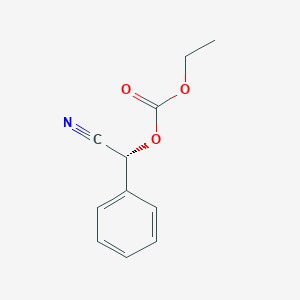
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
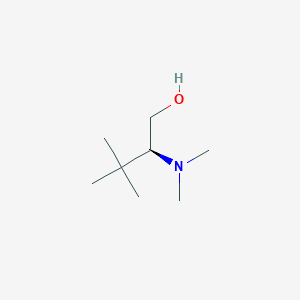
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
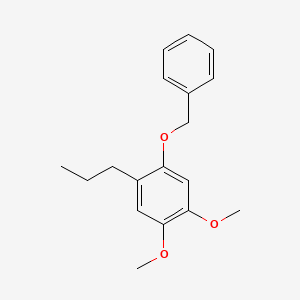
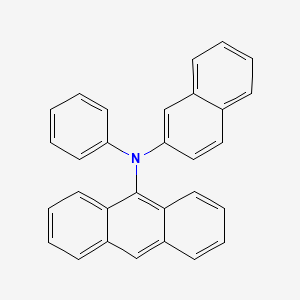

![3-Oxatricyclo[5.2.1.0~2,4~]decane](/img/structure/B12577916.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
